2,5-Diphenyloxazole-4-sulfonic acid sodium salt
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Overview
Description
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its high purity and stability, making it a valuable reagent in research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt typically involves the sulfonation of 2,5-diphenyloxazole. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyloxazole-4-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted products, depending on the reagents and conditions used .
Scientific Research Applications
2,5-Diphenyloxazole-4-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a fluorescent probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt involves its interaction with specific molecular targets. It can act as a fluorescent probe by binding to certain biomolecules, leading to changes in fluorescence properties. This interaction is often mediated by the sulfonic acid group, which enhances its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyloxazole: Lacks the sulfonic acid group, making it less soluble and less reactive in certain applications.
Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but differs in the position of the sulfonic acid group, affecting its reactivity and applications
Uniqueness
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is unique due to its combination of the oxazole ring and the sulfonic acid group, which imparts specific properties such as high solubility, stability, and reactivity. These characteristics make it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H10NNaO4S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
sodium;2,5-diphenyl-1,3-oxazole-4-sulfonate |
InChI |
InChI=1S/C15H11NO4S.Na/c17-21(18,19)15-13(11-7-3-1-4-8-11)20-14(16-15)12-9-5-2-6-10-12;/h1-10H,(H,17,18,19);/q;+1/p-1 |
InChI Key |
QCSULDPFDUJICB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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